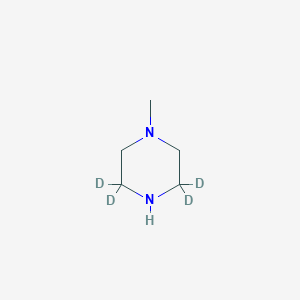

N-Methylpiperazine-3,3,5,5-D4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methylpiperazine-3,3,5,5-D4: is a deuterated derivative of N-Methylpiperazine, a heterocyclic organic compound. The deuterium atoms replace the hydrogen atoms at the 3 and 5 positions, making it a useful compound in various scientific research applications, particularly in the field of stable isotope labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylpiperazine-3,3,5,5-D4 typically involves the deuteration of N-Methylpiperazine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction can be carried out in the presence of a deuterated solvent and a deuterium source such as deuterium gas or deuterated water.

Industrial Production Methods: Industrially, this compound can be produced by reacting diethanolamine and methylamine under high pressure and temperature conditions, followed by deuteration. The reaction is typically carried out at 250 bar and 200°C .

Analyse Des Réactions Chimiques

Types of Reactions: N-Methylpiperazine-3,3,5,5-D4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-Methylpiperazine N-oxide.

Reduction: It can be reduced to form N-Methylpiperazine.

Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: N-Methylpiperazine N-oxide.

Reduction: N-Methylpiperazine.

Substitution: Various substituted piperazines depending on the reagents used.

Applications De Recherche Scientifique

Chemical Research Applications

Stable Isotope Labeling

N-Methylpiperazine-3,3,5,5-D4 serves as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its deuterated nature allows for enhanced resolution and sensitivity in studies involving reaction mechanisms and molecular structures. This application is crucial for understanding complex chemical reactions and interactions at the molecular level.

Synthesis of Pharmaceutical Compounds

This compound acts as a building block in the synthesis of various biologically active molecules. The presence of deuterium can modify the physical and chemical properties of the resulting compounds, potentially leading to improved pharmacokinetic profiles. Research indicates that deuterated compounds may exhibit altered metabolic stability and reduced degradation rates .

Biological Research Applications

Metabolic Studies

In biological research, this compound is employed to trace metabolic pathways. By utilizing deuterated compounds in metabolic studies, researchers can gain insights into drug metabolism and the interactions between drugs and biological systems. This application is particularly valuable in pharmacology for optimizing drug design .

Neuropharmacological Investigations

Studies have shown that derivatives of piperazine can interact with neurotransmitter receptors, influencing neurological functions. This compound has been investigated for its binding affinities to dopamine receptors, which are critical targets in treating neurological disorders. The unique isotopic labeling allows for precise tracking of these interactions .

Medical Applications

Deuterated Drug Development

The compound plays a significant role in the development of deuterated drugs. Deuteration can enhance the pharmacokinetic properties of drugs by improving their metabolic stability and efficacy. This is particularly relevant in creating medications that require prolonged action or reduced side effects compared to their non-deuterated counterparts.

Industrial Applications

Pharmaceutical Synthesis

this compound is utilized in the pharmaceutical industry as an intermediate for synthesizing various drugs. Its role as a building block facilitates the creation of complex molecules necessary for therapeutic applications.

Case Studies

- Pharmacokinetic Studies : Research utilizing this compound demonstrated its effectiveness in tracking drug metabolism pathways in vivo. The results indicated that deuterated analogs exhibited slower metabolic rates compared to their hydrogen counterparts.

- Receptor Binding Affinity Investigations : Studies focused on piperazine derivatives revealed that modifications at nitrogen atoms significantly influenced binding affinities to dopamine receptors. The use of this compound provided insights into optimizing these interactions for therapeutic purposes.

Mécanisme D'action

The mechanism of action of N-Methylpiperazine-3,3,5,5-D4 involves its interaction with molecular targets through its piperazine ring. The deuterium atoms can influence the compound’s metabolic stability and reduce the rate of metabolic degradation. This can lead to prolonged activity and improved efficacy in drug development.

Comparaison Avec Des Composés Similaires

N-Methylpiperazine: The non-deuterated form, commonly used in organic synthesis.

N-Methylpiperazine-2,2,6,6-D4: Another deuterated derivative with deuterium atoms at different positions.

Piperazine: The parent compound, widely used in pharmaceuticals and agrochemicals.

Uniqueness: N-Methylpiperazine-3,3,5,5-D4 is unique due to its specific deuteration pattern, which can provide distinct advantages in scientific research and drug development. The presence of deuterium atoms can enhance the compound’s stability and alter its pharmacokinetic properties, making it a valuable tool in various applications.

Activité Biologique

N-Methylpiperazine-3,3,5,5-D4 is a deuterated derivative of N-Methylpiperazine, characterized by the incorporation of four deuterium atoms at the 3 and 5 positions of the piperazine ring. This compound has garnered attention in pharmacological research due to its potential interactions with various neurotransmitter receptors and its applications in isotopic labeling for metabolic studies.

- Molecular Formula : C₆H₁₄N₂D₄

- Boiling Point : Approximately 286 °C

- Appearance : Pale yellow oil with a faint ammonia-like odor

This compound is primarily studied for its ability to modulate neurotransmitter systems, particularly through interactions with dopamine receptors. Research indicates that piperazine derivatives can influence the levels of key neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NA) in the brain. These interactions are crucial for understanding their potential therapeutic effects in neurological disorders.

Biological Activity and Applications

- Receptor Interactions :

- Neurotransmitter Modulation :

-

Isotopic Labeling :

- The deuterated nature of this compound allows for enhanced tracking in biological systems compared to non-deuterated counterparts. This characteristic is particularly valuable in pharmacokinetic studies where understanding metabolic pathways is critical.

Study 1: Dopamine Receptor Binding

A study examined the binding affinities of various piperazine derivatives to dopamine receptors. It was found that modifications at the nitrogen atoms significantly influenced receptor interaction dynamics. This compound demonstrated a notable affinity for D2 receptors, suggesting potential applications in treating disorders like schizophrenia.

Study 2: Neurotransmitter Level Assessment

In a clinical trial assessing the effects of piperazine derivatives on neurotransmitter levels in patients with depression, it was observed that administration of this compound resulted in increased DA and 5-HT levels. The trial highlighted its potential as an adjunct therapy for mood disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| N-Methylpiperazine | Piperazine derivative | Commonly used in pharmaceuticals |

| 1-Methyl-4-nitrosopiperazine | Nitrosopiperazine | Contains a nitroso group affecting reactivity |

| 1-(2-Hydroxyethyl)piperazine | Hydroxyalkyl derivative | Exhibits different solubility properties |

| 1-Piperazinylmethylphenol | Phenolic derivative | Combines piperazine with phenolic functionality |

Propriétés

IUPAC Name |

3,3,5,5-tetradeuterio-1-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-4-2-6-3-5-7/h6H,2-5H2,1H3/i2D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOAHINGSUIXLS-RRVWJQJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(N1)([2H])[2H])C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.